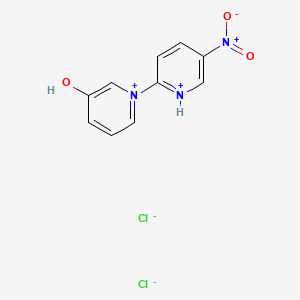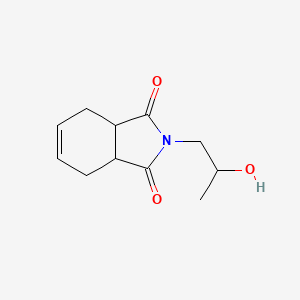![molecular formula C17H17NOSi B14650893 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- CAS No. 41380-42-1](/img/structure/B14650893.png)
9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a nitrile group and a trimethylsilyl-protected hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- typically involves the reaction of 9H-fluorene-9-carbonitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
9H-Fluorene-9-carbonitrile+Trimethylsilyl chloride→9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, leading to the formation of fluorenone derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The trimethylsilyl group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl-functionalized fluorene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry:
Materials Science: Employed in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- is largely dependent on its chemical reactivity. The trimethylsilyl group serves as a protective group, preventing unwanted reactions at the hydroxyl site. Upon deprotection, the hydroxyl group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of amines or other nitrogen-containing compounds.
Comparación Con Compuestos Similares
9H-Fluorene-9-carbonitrile: Lacks the trimethylsilyl-protected hydroxyl group, making it less versatile in certain synthetic applications.
9-Hydroxy-9-fluorenecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different reactivity and applications.
Uniqueness: The presence of both the nitrile group and the trimethylsilyl-protected hydroxyl group in 9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]- provides a unique combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications.
Propiedades
Número CAS |
41380-42-1 |
|---|---|
Fórmula molecular |
C17H17NOSi |
Peso molecular |
279.41 g/mol |
Nombre IUPAC |
9-trimethylsilyloxyfluorene-9-carbonitrile |
InChI |
InChI=1S/C17H17NOSi/c1-20(2,3)19-17(12-18)15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11H,1-3H3 |
Clave InChI |
MSAYCKNTHMUHBA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1(C2=CC=CC=C2C3=CC=CC=C31)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Hydroxyphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14650817.png)


![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)
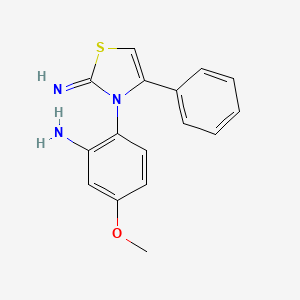

![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
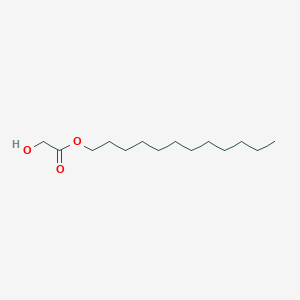
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
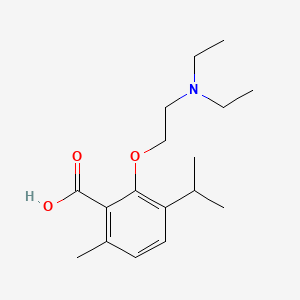
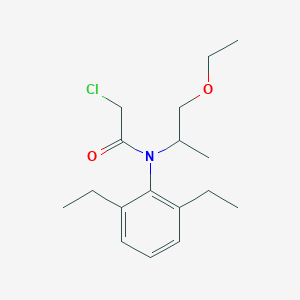
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
